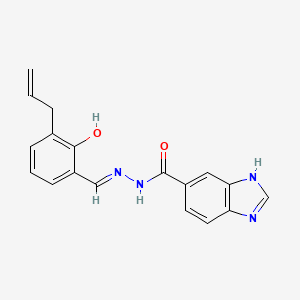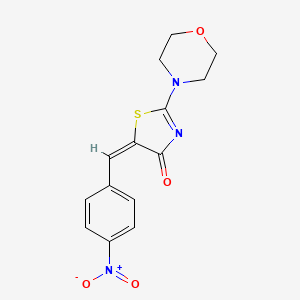
N-Phenyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路および反応条件
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩の合成は、通常、4および5位置換1,2,4-トリアゾール-3-チオール誘導体を、塩基性条件下で2-クロロ-N-置換フェニルアセトアミド誘導体と反応させることにより行われます。 . この反応は、通常、ジメチルスルホキシド (DMSO) やジメチルホルムアミド (DMF) などの溶媒中、高温で行い、目的生成物の生成を促進します。
工業的製造方法
この化合物の具体的な工業的製造方法は、広く公表されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、反応条件、たとえば温度、圧力、溶媒の選択を最適化して、最終製品の収率と純度を高くすることが含まれます。 工業的製造には、効率とスケーラビリティを向上させるために、連続式反応器を使用することもあります。
化学反応の分析
反応の種類
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩は、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 還元反応により、この化合物を対応するチオールまたはアミン誘導体に変換することができます。
置換: トリアゾール環は、求核置換反応に関与し、様々な置換誘導体の生成につながることがあります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素やm-クロロ過安息香酸などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤があります。 反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、置換反応により、様々な官能基を有する様々な置換トリアゾール誘導体が生成される可能性があります。
科学的研究の応用
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩は、次のようないくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されています。
生物学: チロシナーゼなどの酵素の阻害剤としての可能性が研究されています。.
医薬品: 抗真菌剤、抗菌剤、抗がん剤などの潜在的な治療特性について研究されています。
産業: ポリマーやコーティングなど、特定の特性を有する新素材の開発に利用されています。
作用機序
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩の作用機序には、酵素などの特定の分子標的との相互作用が含まれます。 たとえば、チロシナーゼ阻害剤として、この化合物は酵素の活性部位に結合し、チロシンのメラニンへの酸化を阻止します。 . この阻害は、化合物が酵素と安定な複合体を形成する能力に起因する可能性があり、これにより酵素の活性が阻害されます。
類似化合物との比較
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩は、次のような他のトリアゾール誘導体と比較することができます。
1,2,3-トリアゾール: これらの化合物は、環中の窒素原子の配置が異なり、異なる生物活性を示す可能性があります。
1,2,4-トリアゾール: 標的化合物と類似していますが、置換基が異なり、化学的および生物学的特性が異なります。
ベンゾトリアゾール: これらの化合物は、縮合ベンゼン環を含んでおり、腐食防止剤や紫外線安定剤として使用されていることで知られています。
N-フェニル-2-(4H-1,2,4-トリアゾール-3-イルチオ)アセトアミド塩酸塩の独自性は、その特定の置換パターンと、フェニルおよびトリアゾール部分の存在にあります。これらの部分は、その独特の化学的および生物学的特性に貢献しています。
特性
CAS番号 |
765285-16-3 |
|---|---|
分子式 |
C10H11ClN4OS |
分子量 |
270.74 g/mol |
IUPAC名 |
N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H10N4OS.ClH/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,15)(H,11,12,14);1H |
InChIキー |
SPGNXPFYBPQVRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)

![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)

![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)


![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
